Cas no 55539-04-3 (1,3-Dimethylcyclohexan-1-ol)

1,3-Dimethylcyclohexan-1-ol structure
1,3-Dimethylcyclohexan-1-ol structure
Product name:1,3-Dimethylcyclohexan-1-ol
CAS No:55539-04-3
MF:C8H16O
MW:128.212042808533
MDL:MFCD12067491
CID:351597
PubChem ID:558957

1,3-Dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dimethylcyclohexanol
    • trans-1,3-dimethylcyclohexanol
    • cyclohexanol, 1,3-dimethyl-
    • CS-0246764
    • EN300-343231
    • SCHEMBL2343668
    • 55539-04-3
    • AKOS009996015
    • Z449370622
    • 1,3-dimethylcyclohexan-1-ol
    • 1,3-Dimethylcyclohexan-1-ol
    • MDL: MFCD12067491
    • Inchi: InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3
    • InChI Key: DWUSBTCQAFWLIW-UHFFFAOYSA-N
    • SMILES: CC1CCCC(C)(C1)O

Computed Properties

  • Exact Mass: 128.12018
  • Monoisotopic Mass: 128.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

1,3-Dimethylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-343231-0.5g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95.0%
0.5g
$331.0 2025-03-18
Enamine
EN300-343231-5g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95%
5g
$1280.0 2023-09-03
Enamine
EN300-343231-10.0g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95.0%
10.0g
$1900.0 2025-03-18
TRC
D461718-50mg
1,3-Dimethylcyclohexan-1-ol
55539-04-3
50mg
$ 95.00 2022-06-05
Chemenu
CM125596-1g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95%
1g
$354 2021-06-15
Enamine
EN300-343231-1.0g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95.0%
1.0g
$442.0 2025-03-18
Enamine
EN300-343231-2.5g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95.0%
2.5g
$867.0 2025-03-18
1PlusChem
1P00IADK-250mg
Cyclohexanol, 1,3-dimethyl-
55539-04-3 95%
250mg
$274.00 2024-04-29
Enamine
EN300-343231-1g
1,3-dimethylcyclohexan-1-ol
55539-04-3 95%
1g
$442.0 2023-09-03
A2B Chem LLC
AI52456-2.5g
1,3-Dimethylcyclohexanol
55539-04-3 95%
2.5g
$948.00 2024-04-19

Additional information on 1,3-Dimethylcyclohexan-1-ol

Introduction to 1,3-Dimethylcyclohexanol (CAS No. 55539-04-3)

1,3-Dimethylcyclohexanol, identified by the Chemical Abstracts Service Number (CAS No.) 55539-04-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, characterized by its cyclohexane backbone substituted with two methyl groups at the 1 and 3 positions, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, consisting of a saturated six-membered ring with two methyl groups, contributes to its stability and reactivity, making it a versatile building block for more complex molecules.

The chemical formula of 1,3-Dimethylcyclohexanol is C₈H₁₆O, reflecting its composition of eight carbon atoms, sixteen hydrogen atoms, and one oxygen atom. This arrangement results in a molecule that is both hydrophobic and lipophilic due to the balance between the nonpolar cyclohexane ring and the polar hydroxyl (-OH) group. Such dual nature enhances its solubility in both organic and aqueous media, facilitating its use in a wide range of applications.

In recent years, 1,3-Dimethylcyclohexanol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often serve as precursors for bioactive compounds. Researchers have been exploring its derivatives as candidates for drug development due to their promising pharmacological properties. For instance, modifications to the hydroxyl group or the methyl substituents can lead to compounds with enhanced binding affinity to biological targets.

One of the most intriguing aspects of 1,3-Dimethylcyclohexanol is its role as a chiral building block. The presence of two stereocenters in its structure allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety of drugs can be highly dependent on their stereochemistry. The synthesis of chiral 1,3-Dimethylcyclohexanol derivatives has been optimized using asymmetric catalysis techniques, enabling access to enantiomerically enriched products with high yields and selectivity.

Recent advancements in computational chemistry have further illuminated the potential of 1,3-Dimethylcyclohexanol in drug discovery. Molecular modeling studies have demonstrated that derivatives of this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions have been computationally predicted to exhibit inhibitory or modulatory effects on key therapeutic pathways. Such findings have spurred interest in developing novel therapeutic agents based on 1,3-Dimethylcyclohexanol scaffolds.

The industrial significance of 1,3-Dimethylcyclohexanol extends beyond pharmaceuticals into materials science. Its derivatives have been investigated as potential monomers for polymerization reactions, leading to the development of new materials with tailored properties. For example, polymers derived from functionalized 1,3-Dimethylcyclohexanol units exhibit enhanced thermal stability and mechanical strength when compared to conventional polymers. These properties make them attractive for applications in high-performance coatings and adhesives.

In environmental science, 1,3-Dimethylcyclohexanol has been explored as a green solvent alternative due to its relatively low toxicity and biodegradability compared to traditional organic solvents used in industrial processes. Researchers have been studying its efficacy as a solvent for various chemical reactions while minimizing environmental impact. Additionally, its ability to participate in catalytic cycles without requiring harsh conditions makes it an appealing choice for sustainable chemistry initiatives.

The synthesis of 1,3-Dimethylcyclohexanol itself has also seen significant innovation recently. New catalytic methods have been developed that allow for the efficient production of this compound from renewable feedstocks or through greener synthetic routes. These advancements not only improve the economic viability of producing 1,3-Dimethylcyclohexanol but also align with global efforts towards sustainable chemical manufacturing practices.

Future research directions involving 1,3-Dimethylcyclohexanol are likely to focus on expanding its applications into emerging fields such as nanotechnology and biomedicine. For instance, functionalized derivatives could be incorporated into drug delivery systems or used as ligands for metal-organic frameworks (MOFs). The unique structural features of this compound offer opportunities for designing novel materials with precise functionalities tailored to specific applications.

In summary, 1 , 3 - Dimeth ylc yclo hex anol ( CAS N o . 55539 - 0 4 - 3 ) i s a m u ltifaceted compound with broad applicability across pharmaceuticals , materials science , and environmental chemistry . Its structural versatility , coupled with recent advancements in synthetic methodologies , positions it as a key intermediate for developing innovative solutions in multiple scientific domains . As research continues to uncover new possibilities , the role of this compound is expected to grow even further , driving progress towards more efficient and sustainable chemical technologies .

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